molecular formula C11H25ClN2O B12712817 Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride CAS No. 88018-40-0

Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride

Cat. No.: B12712817
CAS No.: 88018-40-0
M. Wt: 236.78 g/mol
InChI Key: LNVSFNXSLAGWMJ-UHFFFAOYSA-N
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Description

Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is a chemical compound with a complex structure that includes an amide group, a dimethylamino group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride typically involves the reaction of a suitable amide precursor with a dimethylamino methylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to obtain the monohydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity. The amide group can also engage in various chemical interactions, influencing the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-methylpentanamide: Shares a similar amide structure but lacks the dimethylamino group.

    N,N-dimethylacetamide: Contains a dimethylamino group but has a different amide backbone.

    N,N-dimethylformamide: Similar in having a dimethylamino group but with a simpler formamide structure.

Uniqueness

Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

88018-40-0

Molecular Formula

C11H25ClN2O

Molecular Weight

236.78 g/mol

IUPAC Name

N-[(dimethylamino)methyl]-2-ethyl-3-methylpentanamide;hydrochloride

InChI

InChI=1S/C11H24N2O.ClH/c1-6-9(3)10(7-2)11(14)12-8-13(4)5;/h9-10H,6-8H2,1-5H3,(H,12,14);1H

InChI Key

LNVSFNXSLAGWMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)C(=O)NCN(C)C.Cl

Origin of Product

United States

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